An In-depth Technical Guide to the 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Biosynthesis Pathway
An In-depth Technical Guide to the 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of the 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA biosynthesis pathway, a critical component of enterobactin (B1671361) synthesis in many gram-negative bacteria, including Escherichia coli. This pathway is a key player in bacterial iron acquisition and represents a promising target for the development of novel antimicrobial agents. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.
Core Biosynthetic Pathway
The biosynthesis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA is the initial stage of the enterobactin biosynthesis pathway, which converts the primary metabolite chorismate into the potent iron-chelating molecule enterobactin. This process is orchestrated by a series of enzymes encoded by the ent gene cluster. The key enzymes involved in the formation of the 2,3-dihydroxybenzoyl moiety are EntC, EntB, and EntA.[1][2][3]
The pathway begins with the conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase (EntC).[4] Subsequently, isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) and pyruvate (B1213749) by the isochorismatase domain of the bifunctional enzyme EntB.[2] The final step in the formation of the catechol precursor is the NAD+-dependent oxidation of 2,3-diDHB to 2,3-dihydroxybenzoate (2,3-DHB), a reaction catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA).[1][5] The 2,3-DHB is then activated by EntE to 2,3-dihydroxybenzoyl-AMP, which is subsequently transferred to the aryl carrier protein (ArCP) domain of EntB. While the topic specifies 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, the established pathway involves the activation of 2,3-dihydroxybenzoate and its subsequent attachment to a serine backbone, rather than direct CoA ligation at this early stage.
Signaling and Regulation
The expression of the ent genes is tightly regulated by the intracellular iron concentration through the ferric uptake regulator (Fur) protein.[3] In iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor by binding to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent operons, thereby blocking transcription.[3] When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change that prevents its binding to DNA and allows for the transcription of the ent genes, leading to the biosynthesis of enterobactin.
Quantitative Data
A summary of the kinetic parameters for the key enzymes in the 2,3-dihydroxybenzoate biosynthesis pathway is presented below.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism | Reference(s) |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | 300 | 5550 | - | E. coli | [1] |
| methyl 2,3-dihydro-2,3-dihydroxybenzoate | 260 | - | - | E. coli | [1] | |
| EntB (Isochorismatase domain) | Isochorismate | 14.7 | - | - | E. coli | [2] |
| EntC (Isochorismate synthase) | Chorismate | 14 | 173 | - | E. coli | [4] |
| Isochorismate | 5 | 108 | - | E. coli | [4] | |
| EntE (2,3-dihydroxybenzoate-AMP ligase) | 2,3-dihydroxybenzoate (DHB) | 2.5 ± 0.3 | 168 ± 6 | - | E. coli | [6] |
| ATP | 430 ± 30 | 168 ± 6 | - | E. coli | [6] | |
| holo-EntB-ArCP | 2.9 ± 0.6 | 168 ± 6 | - | E. coli | [6] | |
| EntF (Enterobactin synthetase) | L-serine | 260,000 | 760 | - | E. coli | [7] |
| ATP | 750 | - | - | E. coli | [8] | |
| O-acetyl-L-serine | 5,000 | - | - | E. coli | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 2,3-dihydroxybenzoate biosynthesis pathway.
Overexpression and Purification of His-tagged Ent Proteins (EntA, EntB, EntC)
This protocol describes a general method for the overexpression and purification of N-terminally His-tagged enterobactin biosynthesis enzymes from E. coli.[3][9]
1. Transformation:
-
Transform the expression plasmid containing the His-tagged ent gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the fractions and analyze by SDS-PAGE for the presence of the purified protein.
5. Dialysis:
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
Enzyme Activity Assays
1. EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase) Activity Assay: [2]
-
The activity of EntA is determined by monitoring the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) to 2,3-dihydroxybenzoate (2,3-DHB).
-
The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 8.0), 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, 0.35 mM NADH, 1.5 units/mL lactate (B86563) dehydrogenase (LDH), and the purified EntA enzyme.[2]
-
The reaction is initiated by the addition of 2,3-diDHB.
-
The consumption of NADH is monitored by the decrease in absorbance at 340 nm.
2. EntB (Isochorismatase) Activity Assay: [2][10]
-
EntB activity is measured by monitoring the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. A coupled assay with lactate dehydrogenase (LDH) is used to monitor pyruvate formation.
-
The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 8.0), 150 mM NaCl, 1 mM TCEP, 0.35 mM NADH, 1.5 units/mL LDH, and the purified EntB enzyme.[2]
-
The reaction is initiated by the addition of isochorismate.
-
The consumption of NADH, which is coupled to the reduction of pyruvate to lactate by LDH, is monitored by the decrease in absorbance at 340 nm.
3. EntC (Isochorismate Synthase) Activity Assay: [11][12]
-
The activity of EntC is measured by monitoring the conversion of chorismate to isochorismate.
-
A coupled assay with a bacterial isochorismate-pyruvate lyase (PchB) can be used, which converts the isochorismate product to salicylate (B1505791), a fluorescent compound.[12]
-
The reaction mixture contains 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, purified EntC, and purified PchB.[12]
-
The reaction is initiated by the addition of chorismate.
-
The formation of salicylate is monitored by fluorescence with an excitation wavelength of 305 nm and an emission wavelength of 407 nm.[12]
Protein-Protein Interaction Assays
1. Bacterial Two-Hybrid (BACTH) System: [13][14]
-
This in vivo method is used to detect interactions between two proteins in E. coli.
-
The genes for the two proteins of interest are cloned into two separate vectors, fusing them to two complementary fragments of the Bordetella pertussis adenylate cyclase (T18 and T25).
-
The two plasmids are co-transformed into an adenylate cyclase-deficient (cyaA⁻) E. coli reporter strain.
-
If the two proteins interact, the T18 and T25 fragments are brought into proximity, reconstituting adenylate cyclase activity.
-
The resulting cAMP production activates the transcription of a reporter gene (e.g., lacZ or mal), leading to a colorimetric change on indicator plates (e.g., X-gal) or allowing for growth on selective media.
2. In Vivo Crosslinking: [15][16]
-
This technique is used to capture transient protein-protein interactions within living cells.
-
E. coli cells expressing the proteins of interest are grown to mid-log phase.
-
A membrane-permeable crosslinker, such as formaldehyde, is added to the culture to covalently link interacting proteins.
-
The crosslinking reaction is quenched, and the cells are lysed.
-
The crosslinked protein complexes are then purified (e.g., via affinity tags) and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.
3. Pull-Down Assay: [17][18][19]
-
This in vitro method is used to confirm protein-protein interactions.
-
A "bait" protein is expressed with an affinity tag (e.g., His-tag, GST-tag) and immobilized on a resin.
-
A cell lysate containing the potential "prey" protein(s) is incubated with the immobilized bait protein.
-
After washing to remove non-specific binders, the interacting proteins are eluted.
-
The eluted proteins are then identified by Western blotting or mass spectrometry.
Mandatory Visualizations
Caption: Enterobactin Biosynthesis Pathway from Chorismate.
Caption: Regulation of the ent operon by the Fur protein.
Caption: Experimental workflow for a His-tag pull-down assay.
References
- 1. uniprot.org [uniprot.org]
- 2. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of EntF as a serine-activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein-Protein Interaction: Bacterial Two Hybrid. - Research - Institut Pasteur [research.pasteur.fr]
- 15. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. thermofisher.com [thermofisher.com]
